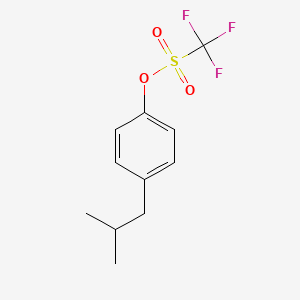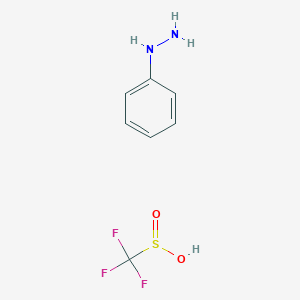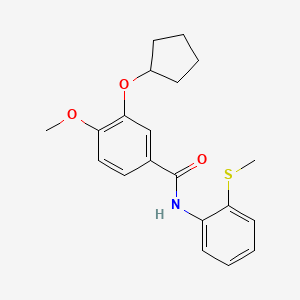
3-cyclopentyloxy-4-methoxy-N-(2-methylsulfanylphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-cyclopentyloxy-4-methoxy-N-(2-methylsulfanylphenyl)benzamide is a chemical compound with the molecular formula C20H23NO3S and a molecular weight of 357.467 g/mol . It is known for its unique structure, which includes a cyclopentyloxy group, a methoxy group, and a methylsulfanylphenyl group attached to a benzamide core .
Preparation Methods
The synthesis of 3-cyclopentyloxy-4-methoxy-N-(2-methylsulfanylphenyl)benzamide involves several steps. One common synthetic route starts with the preparation of 3-(cyclopentyloxy)-4-methoxybenzaldehyde, which is then reacted with 2-methylsulfanylphenylamine under specific conditions to form the desired benzamide . The reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as triethylamine. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .
Chemical Reactions Analysis
3-cyclopentyloxy-4-methoxy-N-(2-methylsulfanylphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
3-cyclopentyloxy-4-methoxy-N-(2-methylsulfanylphenyl)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 3-cyclopentyloxy-4-methoxy-N-(2-methylsulfanylphenyl)benzamide involves its interaction with specific molecular targets. It has been shown to inhibit phosphodiesterase 4D (PDE4D) enzyme, leading to increased levels of cyclic AMP (cAMP) in neuronal cells . This elevation in cAMP levels can modulate various signaling pathways, resulting in potential therapeutic effects such as memory enhancement and anti-inflammatory properties .
Comparison with Similar Compounds
3-cyclopentyloxy-4-methoxy-N-(2-methylsulfanylphenyl)benzamide is structurally related to other compounds such as GEBR-4a and GEBR-7b, which are also PDE4D inhibitors . Compared to these similar compounds, this compound exhibits unique properties due to its specific substituents, which contribute to its distinct binding affinity and selectivity for the PDE4D enzyme .
Properties
CAS No. |
144035-58-5 |
|---|---|
Molecular Formula |
C20H23NO3S |
Molecular Weight |
357.5 g/mol |
IUPAC Name |
3-cyclopentyloxy-4-methoxy-N-(2-methylsulfanylphenyl)benzamide |
InChI |
InChI=1S/C20H23NO3S/c1-23-17-12-11-14(13-18(17)24-15-7-3-4-8-15)20(22)21-16-9-5-6-10-19(16)25-2/h5-6,9-13,15H,3-4,7-8H2,1-2H3,(H,21,22) |
InChI Key |
CXGIXRSPVVJIAD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2SC)OC3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4-Dibromo-3-ethenyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B12548016.png)
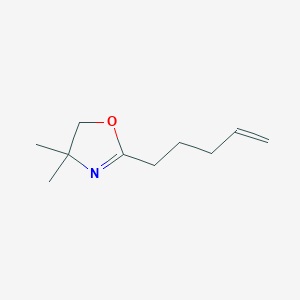
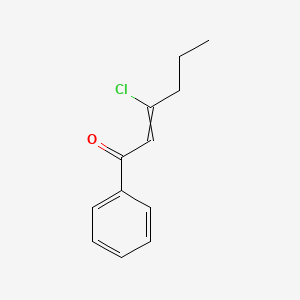

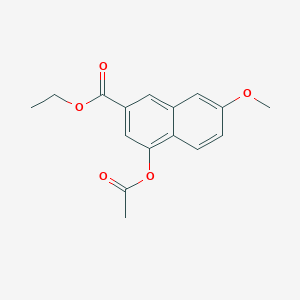
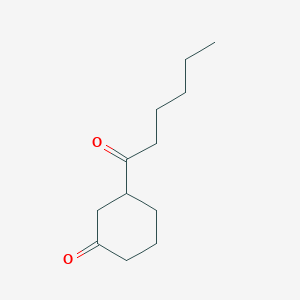
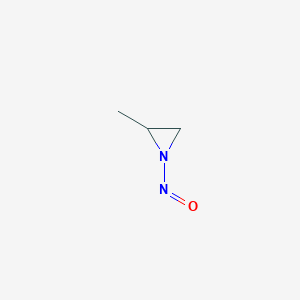

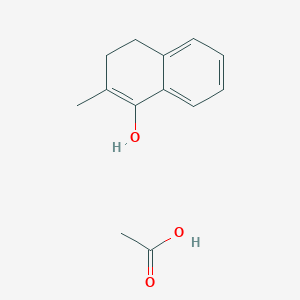
![Benzene, [(5R)-5-(methoxymethoxy)-7-octenyl]-](/img/structure/B12548084.png)
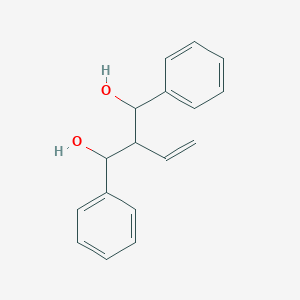
![Benzamide, N-[(1S)-2-methyl-1-[[(phenylmethyl)seleno]methyl]propyl]-](/img/structure/B12548107.png)
